molecular formula C15H16F3NO4 B2856312 Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 321944-20-1

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate

Cat. No.: B2856312
CAS No.: 321944-20-1
M. Wt: 331.291
InChI Key: URWJVQLEAJLTHE-UHFFFAOYSA-N
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Description

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a chemical compound with diverse applications in scientific research. This compound is notable for its unique structure, which includes a cyclohexyl group, a trifluoromethyl group, and a benzo[d][1,3]dioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Carbamate formation: The final step involves the reaction of the intermediate with cyclohexyl isocyanate under controlled conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate moiety, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl (2-methylbenzo[d][1,3]dioxol-2-yl)carbamate
  • Cyclohexyl (2-chlorobenzo[d][1,3]dioxol-2-yl)carbamate
  • Cyclohexyl (2-fluorobenzo[d][1,3]dioxol-2-yl)carbamate

Uniqueness

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in drug design and material science, where such properties are often desirable.

Properties

IUPAC Name

cyclohexyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-14(17,18)15(22-11-8-4-5-9-12(11)23-15)19-13(20)21-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWJVQLEAJLTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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